molecular formula C21H19NO B4968996 N-(2-benzylphenyl)-2-phenylacetamide

N-(2-benzylphenyl)-2-phenylacetamide

Cat. No. B4968996
M. Wt: 301.4 g/mol
InChI Key: DLPPRUOKURBWFD-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-2-phenylacetamide is a chemical compound that belongs to the class of amides. It is also known as benzylphenylacetamide or N-benzyl-2-phenylacetamide. This compound is of great interest to researchers due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-2-phenylacetamide is not fully understood. However, it is believed to act through the modulation of various neurotransmitters and ion channels in the central nervous system. It has been reported to enhance the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a crucial role in pain perception and mood regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are implicated in the pathogenesis of various inflammatory disorders. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the synthesis of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(2-benzylphenyl)-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions and has a long shelf life. However, one of the limitations of this compound is its low water solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the research on N-(2-benzylphenyl)-2-phenylacetamide. One potential area of investigation is its potential use as a novel analgesic agent. Another area of interest is its potential applications in the treatment of various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(2-benzylphenyl)-2-phenylacetamide can be achieved through a multistep process involving the reaction of benzyl chloride with phenylacetic acid to form benzyl phenylacetate. This intermediate is then hydrolyzed to form benzylphenylacetic acid, which is further converted to this compound through the reaction with ammonia.

Scientific Research Applications

N-(2-benzylphenyl)-2-phenylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to possess anticancer and antimicrobial properties.

properties

IUPAC Name

N-(2-benzylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-21(16-18-11-5-2-6-12-18)22-20-14-8-7-13-19(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPPRUOKURBWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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